![molecular formula C26H42ClNO5 B1218129 Malyngamide S](/img/structure/B1218129.png)
Malyngamide S
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Overview
Description
Malyngamide S is a natural product found in Bursatella leachii with data available.
Scientific Research Applications
Cytotoxicity and Anti-inflammatory Properties
Malyngamide S, isolated from the sea hare Bursatella leachii, has shown potential in scientific research due to its cytotoxicity and anti-inflammatory properties. This makes it a compound of interest in the study of cancer and inflammation-related diseases. Malyngamide S's structure was characterized by spectroscopic methods and chemical degradation, highlighting its unique chemical composition (Appleton, Sewell, Berridge, & Copp, 2002).
Quorum Sensing Inhibition and Cancer Cell Impact
Another variant, 8-epi-malyngamide C, isolated from the marine cyanobacterium Lyngbya majuscula, was found to inhibit bacterial quorum sensing and exhibit cytotoxicity to HT29 colon cancer cells. This suggests a potential role for malyngamides in addressing bacterial communication and combating certain types of cancer (Kwan, Teplitski, Gunasekera, Paul, & Luesch, 2010).
Ichthyotoxic Activity and Novel Carbon Skeleton
Malyngamide H, a variant with ichthyotoxic activity against goldfish, was identified from Lyngbya majuscula. It presented a new carbon skeleton, adding to the structural diversity of the malyngamides and indicating potential for ecological and biological studies (Orjala, Nagle, & Gerwick, 1995).
Anti-Inflammatory and Cytotoxic Activity
Malyngamide 2, derived from the marine cyanobacterium cf. Lyngbya sordida, exhibited both anti-inflammatory and cytotoxic activities. This suggests its potential use in developing treatments for diseases where inflammation is a key factor (Malloy, Villa, Engene, Matainaho, Gerwick, & Gerwick, 2011).
properties
Product Name |
Malyngamide S |
---|---|
Molecular Formula |
C26H42ClNO5 |
Molecular Weight |
484.1 g/mol |
IUPAC Name |
(E,7S)-N-[(E)-3-chloro-2-[(1R,2R,3S)-2-hydroxy-2,3,5,5-tetramethyl-4,6-dioxocyclohexyl]prop-2-enyl]-7-methoxydodec-4-enamide |
InChI |
InChI=1S/C26H42ClNO5/c1-7-8-10-13-20(33-6)14-11-9-12-15-21(29)28-17-19(16-27)22-24(31)25(3,4)23(30)18(2)26(22,5)32/h9,11,16,18,20,22,32H,7-8,10,12-15,17H2,1-6H3,(H,28,29)/b11-9+,19-16-/t18-,20+,22+,26-/m1/s1 |
InChI Key |
YISCQTHSBLSJHQ-JLKVJSSTSA-N |
Isomeric SMILES |
CCCCC[C@@H](C/C=C/CCC(=O)NC/C(=C/Cl)/[C@H]1C(=O)C(C(=O)[C@H]([C@@]1(C)O)C)(C)C)OC |
SMILES |
CCCCCC(CC=CCCC(=O)NCC(=CCl)C1C(=O)C(C(=O)C(C1(C)O)C)(C)C)OC |
Canonical SMILES |
CCCCCC(CC=CCCC(=O)NCC(=CCl)C1C(=O)C(C(=O)C(C1(C)O)C)(C)C)OC |
synonyms |
malyngamide S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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